
1-(2-Butyl)-4-(2-chloroethyl)piperazine
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Overview
Description
1-(2-Butyl)-4-(2-chloroethyl)piperazine is a piperazine derivative featuring a 2-butyl group at the 1-position and a 2-chloroethyl group at the 4-position. Piperazine derivatives are widely utilized in pharmaceutical and organic synthesis due to their versatility as intermediates. The chloroethyl moiety enables nucleophilic substitution reactions, facilitating further functionalization, while the 2-butyl group contributes steric and lipophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyl)-4-(2-chloroethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butyl)-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Butyl)-4-(2-chloroethyl)piperazine is characterized by a piperazine ring substituted with a butyl group and a chloroethyl group. Its molecular formula is C10H18ClN with a molecular weight of approximately 189.71 g/mol. The presence of both alkyl and halogen substituents suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro assays have shown that such compounds can effectively target cancerous cells while sparing normal cells, indicating a favorable therapeutic index .
Table 1: Cytotoxicity of Piperazine Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 5.0 |
Compound B | HT-29 | 3.5 |
Compound C | MCF-7 | 4.8 |
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has also been explored extensively. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 12 µg/mL |
Compound E | S. aureus | 10 µg/mL |
Compound F | P. aeruginosa | 15 µg/mL |
Bioisosteric Modifications
Research has focused on bioisosteric modifications to enhance the efficacy and selectivity of piperazine-based compounds. By altering substituents on the piperazine ring, researchers aim to improve pharmacokinetic properties such as solubility and bioavailability while minimizing toxicity .
Cytotoxic Evaluation
In a study evaluating the cytotoxic effects of several piperazine derivatives, this compound was found to significantly inhibit the proliferation of lung cancer cells (A549) at low micromolar concentrations. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating the compound's potential as an anticancer agent .
Antibacterial Screening
Another investigation assessed the antibacterial properties of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure could lead to enhanced antimicrobial activity, suggesting avenues for developing new therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 1-(2-Butyl)-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The butyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Reactivity
Chloroethyl Group Reactivity
The 2-chloroethyl group in 1-(2-Butyl)-4-(2-chloroethyl)piperazine is a key reactive site. Analogous compounds, such as 1-(2-chloroethyl)-4-tosylpiperazine, undergo nucleophilic substitution with thiols, amines, or alkoxides to yield bioactive derivatives . For example, sulfur-containing piperazines are synthesized via Na₂S-mediated C–N bond cleavage of chloroethyl derivatives, achieving yields >70% under optimized conditions .
Alkyl vs. Aryl Substituents
Alkyl Substituents :
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride () features a chloropropyl chain, demonstrating that longer alkyl groups (e.g., propyl vs. ethyl) enhance lipophilicity but reduce solubility. Its synthesis involves reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane, yielding 45.7% .
- The 2-butyl group in the target compound may offer intermediate lipophilicity compared to methyl or propyl analogs, influencing drug permeability or solvent compatibility.
- Aryl Substituents: 1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine () contains aromatic rings with polar functional groups, improving water solubility but limiting membrane penetration. Such derivatives are critical in antifungal drug synthesis (e.g., posaconazole) . In contrast, the target compound’s 2-butyl group lacks aromatic conjugation, suggesting distinct electronic and solubility profiles.
Physicochemical Properties
- Solubility and Lipophilicity: Hydroxyethyl-substituted piperazines (e.g., HEHPP) exhibit high water solubility (miscible in H₂O/ethanol) due to hydrogen bonding . Chloroethyl derivatives like the target compound are less polar, with logP values likely >2, favoring organic solvents.
Thermal Stability :
- HEHPP has a boiling point of 192°C and a flash point of 159°C . The target compound’s 2-butyl group may lower boiling points compared to aromatic analogs (e.g., MT-45, a psychoactive diphenylethyl piperazine) .
Biological Activity
1-(2-Butyl)-4-(2-chloroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The synthesis typically involves alkylation reactions, where piperazine derivatives are modified to enhance their pharmacological properties.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Alkylation of Piperazine : Starting with piperazine, the introduction of butyl and chloroethyl groups can be achieved through nucleophilic substitution reactions.
- Reactions with Electrophiles : The chloroethyl moiety can serve as an electrophile in further chemical modifications.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus. The antimicrobial efficacy often correlates with the lipophilicity and steric bulk of substituents on the piperazine ring.
Compound | Antimicrobial Activity (MIC) | Comments |
---|---|---|
This compound | TBD | Potentially effective against gram-positive bacteria |
Related Piperazine Derivatives | Varies | Activity influenced by substituent variations |
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The interaction with neurotransmitter systems, such as serotonin and dopamine receptors, is crucial for their activity.
- Monoamine Oxidase Inhibition : Some studies have highlighted the ability of piperazine derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may alleviate symptoms of depression and anxiety.
Case Studies and Research Findings
- Neuroprotective Effects : A study examined the neuroprotective potential of piperazine derivatives in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.
- Anticancer Activities : Research has also explored the anticancer potential of piperazine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.
- Anticholinesterase Activity : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition potency varies significantly among different structural analogs.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the piperazine ring can significantly affect binding affinity and selectivity for biological targets.
- Lipophilicity : Increased lipophilicity often enhances membrane permeability, improving bioavailability and efficacy against microbial targets.
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(2-Butyl)-4-(2-chloroethyl)piperazine, and what characterization techniques are essential for confirming its structure?
Answer:
The synthesis typically involves nucleophilic substitution or alkylation of the piperazine core. For example, chloroethyl groups can be introduced via reaction with chloroethyl chloride in the presence of a base (e.g., triethylamine). Characterization requires 1H/13C NMR to confirm substitution patterns, IR spectroscopy for functional group analysis (e.g., C-Cl stretch at ~600-800 cm⁻¹), and mass spectrometry (HRMS or ESI-MS) to verify molecular weight. Chromatographic purity checks (HPLC/TLC) and elemental analysis are also critical .
Q. Basic: What pharmacological screening approaches are applicable for initial evaluation of this compound?
Answer:
Initial evaluation should include:
- In vitro cytotoxicity assays (e.g., MTT or SRB) across diverse cancer cell lines (e.g., liver, breast, colon) to assess broad-spectrum activity.
- Receptor binding studies (e.g., GPCRs or serotonin/dopamine transporters) due to structural similarity to bioactive piperazine derivatives.
- Enzyme inhibition assays (e.g., kinases or proteases) to identify potential molecular targets .
Q. Advanced: How can researchers mitigate side reactions during the alkylation of piperazine derivatives with chloroethyl groups?
Answer:
Key strategies include:
- Solvent selection : Avoid ethanol, which may lead to ethoxyethyl byproducts via nucleophilic substitution. Use acetone or DCM to suppress competing reactions .
- Base optimization : Replace aqueous NaOH/KOH with anhydrous potassium carbonate to minimize hydrolysis of the chloroethyl group.
- Temperature control : Maintain mild conditions (room temperature) to prevent thermal decomposition.
- Reaction monitoring : Use TLC or in situ NMR to track progress and terminate reactions before side products dominate .
Q. Advanced: How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Answer:
Discrepancies may arise due to:
- Cell line-specific factors : Genetic variations (e.g., p53 status), drug efflux pumps (e.g., P-gp), or metabolic enzyme expression.
- Experimental design : Standardize assay conditions (e.g., incubation time, serum concentration).
- Mechanistic heterogeneity : Perform time-dependent cytotoxicity analysis (e.g., 24h vs. 72h exposure) to differentiate cytostatic vs. cytotoxic effects.
- Multi-omics profiling : Use transcriptomics/proteomics to identify resistance markers or synergistic targets .
Q. Basic: What structural analogs of this compound have been studied for biological activity?
Answer:
Key analogs include:
- 1-(Chloroacetyl)-4-benzodioxinyl-piperazine : Shows potential as a kinase inhibitor .
- 4-(Chlorobenzhydryl)piperazine derivatives : Exhibit cytotoxicity against hepatic and breast cancer cell lines .
- 1-(3-Nitropyridinyl)-benzylpiperazine : Explored for antimicrobial activity .
Q. Advanced: What computational methods are suitable for predicting the binding modes of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., GPCRs or transporters).
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS).
- QSAR modeling : Correlate substituent effects (e.g., chloroethyl vs. acetyl groups) with activity profiles .
Properties
Molecular Formula |
C10H21ClN2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-butan-2-yl-4-(2-chloroethyl)piperazine |
InChI |
InChI=1S/C10H21ClN2/c1-3-10(2)13-8-6-12(5-4-11)7-9-13/h10H,3-9H2,1-2H3 |
InChI Key |
HUPOEGRZAFSFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCCl |
Origin of Product |
United States |
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